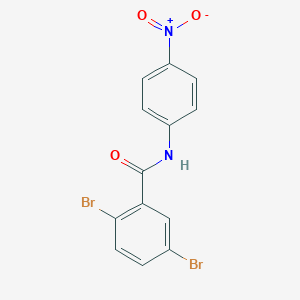

2,5-dibromo-N-(4-nitrophenyl)benzamide

Description

2,5-Dibromo-N-(4-nitrophenyl)benzamide is a halogenated benzamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzamide core and a 4-nitrophenyl group attached via an amide linkage. The compound’s synthesis typically involves condensation reactions between brominated benzoic acid derivatives and nitro-substituted anilines. For instance, analogous compounds like 3,5-dibromo-N-(4-hydroxyphenyl)benzamide (structurally similar but with hydroxyl and 3,5-bromo substitutions) are synthesized using DCC/DMAP catalytic systems, favoring amide bond formation over esterification .

Properties

Molecular Formula |

C13H8Br2N2O3 |

|---|---|

Molecular Weight |

400.02g/mol |

IUPAC Name |

2,5-dibromo-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H8Br2N2O3/c14-8-1-6-12(15)11(7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) |

InChI Key |

MUEKIRIUUIUONA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-(4-nitrophenyl)benzamide typically involves the bromination of N-{4-nitrophenyl}benzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-dibromo-N-(4-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Reduction Reactions: The major product is the corresponding amine derivative of the compound.

Scientific Research Applications

2,5-dibromo-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitro group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogenation patterns, and attached aryl groups. Below is a comparative analysis:

Electronic and Steric Effects

- Substituent Position : The 2,5-dibromo substitution in the target compound creates a para-directing electronic environment, whereas 3,5-dibromo analogs (e.g., ) exhibit meta-directing effects. This impacts reactivity in electrophilic substitution reactions .

- Nitro vs. Hydroxyl Groups : The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, reducing solubility in aqueous media compared to hydroxyl-substituted analogs (e.g., 3,5-dibromo-N-(4-hydroxyphenyl)benzamide) .

- Halogen vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.